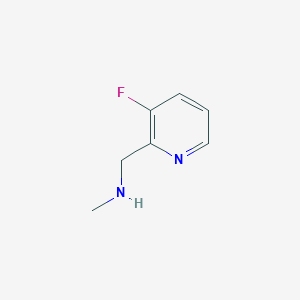

1-(3-Fluoropyridin-2-YL)-N-methylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . The first paper discusses a compound with a similar pyridinyl structure, where the conformational analysis and crystal structure of a complex molecule containing a pyridinyl moiety are examined . The second paper describes novel derivatives of a methanamine compound that act as biased agonists of serotonin 5-HT1A receptors, indicating the potential biological activity of related compounds .

Synthesis Analysis

The synthesis of related compounds involves complex organic chemistry techniques. For instance, the compound discussed in the first paper was synthesized and characterized by complete NMR analyses, including (1)H, (13)C, and (19)F NMR . Although the exact synthesis method for 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine is not provided, similar compounds typically require multi-step synthesis, purification, and characterization to ensure the correct structure and purity.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine has been studied using various techniques. The first paper reports the use of NMR line-shape analysis and X-ray powder diffraction (XRPD) to determine the conformation of the piperidin ring and the crystalline form of the compound . These techniques are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which affects its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the provided papers do not detail chemical reactions specific to 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine, they do mention the biological activity of related compounds. For example, the second paper discusses the phosphorylation of ERK1/2 by novel methanamine derivatives, indicating that these compounds can participate in biochemical signaling pathways . This suggests that 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine may also undergo chemical reactions relevant to biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine are described in the first paper. The compound studied shows thermal stability, phase transitions, and polymorphism, which were investigated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . These properties are important for the development of pharmaceuticals, as they can affect the compound's behavior in different environments and during formulation.

Scientific Research Applications

Catalysts for Alkane Hydroxylation and O-Arylation

Nickel(II) complexes derived from fluorinated tripodal ligands, including 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine, have been synthesized and characterized. These complexes exhibit significant catalytic potential for the oxidation of cyclohexane and adamantane to a mixture of ketones and alcohols. They also demonstrate efficacy in C-O coupling reactions of phenol with aryl halides, showcasing the role of fluoro substitution in influencing the reactivity and structural aspects of these catalysts (Kerbib et al., 2020).

Radiosynthesis and Bioconjugation for Imaging

FPyME, a [(18)F]fluoropyridine-based maleimide reagent, was designed for the prosthetic labeling of peptides and proteins via selective conjugation with a thiol function. The study highlights the efficient incorporation of fluorine-18 via nucleophilic heteroaromatic substitution, facilitating the development of new peptide- and protein-based radiopharmaceuticals for PET imaging (de Bruin et al., 2005).

Synthesis of Cognition Enhancer Drug Candidates

Efficient functionalization of 2-fluoro-4-methylpyridine was achieved through a series of transformations, culminating in the synthesis of cognition enhancer drug candidates. This process underscores the utility of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine derivatives in the development of compounds that enhance acetylcholine release, a key target for improving cognitive function (Pesti et al., 2000).

Electro-Optic Materials

A study on heterocycle-based diethanolaminomethyl-functionalized derivatives, including 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine, demonstrated their application in creating NLO-active chromophore monolayers and self-assembled superlattices. These materials exhibit significant potential for use in nonlinear optical/electro-optic applications, highlighting the versatility of fluoropyridine derivatives in material science (Facchetti et al., 2003).

properties

IUPAC Name |

1-(3-fluoropyridin-2-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-9-5-7-6(8)3-2-4-10-7/h2-4,9H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJRGUJNAQPYJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC=N1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594480 |

Source

|

| Record name | 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884507-13-5 |

Source

|

| Record name | 3-Fluoro-N-methyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884507-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)